Cyclopentenylcytosine
Cyclopentenylcytosine
Cyclopentenyl Cytosine is a pro-drug carbocyclic analogue of cytidine with antineoplastic and antiviral activities. Cyclopentenyl cytosine (CPEC) is converted to the active metabolite cyclopentenyl cytosine 5'-triphosphate (CPEC-TP); CPEC-TP competitively inhibits cytidine triphosphate (CTP) synthase, thereby depleting intracellular cytidine pools and inhibiting DNA and RNA synthesis. This agent may also induce differentiation of some tumor cell types. The antiviral activity of this agent is broad-spectrum.
Brand Name:
Vulcanchem
CAS No.:
90597-22-1
VCID:
VC20874920
InChI:
InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
SMILES:
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Molecular Formula:
C10H13N3O4
Molecular Weight:
239.23 g/mol
Cyclopentenylcytosine
CAS No.: 90597-22-1
Cat. No.: VC20874920
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclopentenyl Cytosine is a pro-drug carbocyclic analogue of cytidine with antineoplastic and antiviral activities. Cyclopentenyl cytosine (CPEC) is converted to the active metabolite cyclopentenyl cytosine 5'-triphosphate (CPEC-TP); CPEC-TP competitively inhibits cytidine triphosphate (CTP) synthase, thereby depleting intracellular cytidine pools and inhibiting DNA and RNA synthesis. This agent may also induce differentiation of some tumor cell types. The antiviral activity of this agent is broad-spectrum. |
|---|---|
| CAS No. | 90597-22-1 |
| Molecular Formula | C10H13N3O4 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1 |
| Standard InChI Key | DUJGMZAICVPCBJ-VDAHYXPESA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO |
| SMILES | C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO |
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